5,5/'-DINITRO BAPTA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

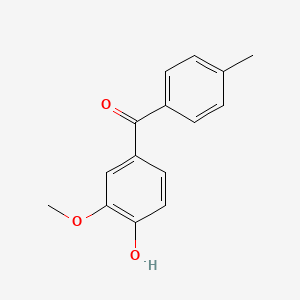

5,5’-Dinitro BAPTA is a chemical compound known for its high affinity for calcium ions. It is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid), which is widely used as a calcium chelator in various scientific research applications. The addition of nitro groups at the 5 and 5’ positions enhances its properties, making it a valuable tool in the study of calcium dynamics within biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dinitro BAPTA typically involves the nitration of BAPTAThe nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the desired positions .

Industrial Production Methods

Industrial production of 5,5’-Dinitro BAPTA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

5,5’-Dinitro BAPTA undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Reduction: The major product of the reduction reaction is 5,5’-diamino BAPTA.

Substitution: The major products depend on the substituent introduced during the nucleophilic substitution reaction.

Aplicaciones Científicas De Investigación

5,5’-Dinitro BAPTA is widely used in scientific research due to its ability to chelate calcium ions. Some of its applications include:

Chemistry: Used as a reagent to study calcium ion interactions and dynamics.

Biology: Employed in the investigation of calcium signaling pathways in cells.

Medicine: Utilized in research on calcium-related diseases and potential therapeutic interventions.

Industry: Applied in the development of calcium-sensitive materials and sensors

Mecanismo De Acción

The mechanism of action of 5,5’-Dinitro BAPTA involves its ability to bind calcium ions with high affinity. Once inside the cell, it is cleaved by cytosolic esterases to release the active tetra-carboxylate ligand, which then chelates calcium ions. This chelation process helps in modulating calcium-dependent processes within the cell, such as neurotransmitter release and muscle contraction .

Comparación Con Compuestos Similares

Similar Compounds

BAPTA: The parent compound without nitro groups.

5,5’-Difluoro BAPTA: A derivative with fluorine atoms instead of nitro groups.

5,5’-Dibromo BAPTA: A derivative with bromine atoms instead of nitro groups.

Uniqueness

5,5’-Dinitro BAPTA is unique due to its enhanced calcium-binding affinity and membrane permeability. The presence of nitro groups increases its ability to chelate calcium ions effectively, making it a valuable tool in studies requiring precise control of intracellular calcium levels .

Propiedades

Número CAS |

125367-32-0 |

|---|---|

Fórmula molecular |

C22H22N4O14 |

Peso molecular |

566.43 |

Sinónimos |

5,5/'-DINITRO BAPTA |

Origen del producto |

United States |

Q1: How does 5,5'-dinitro BAPTA affect the slow afterhyperpolarization (sAHP) in hippocampal CA1 neurons?

A1: Research suggests that 5,5'-dinitro BAPTA, a low-affinity calcium chelator, has no significant effect on the sAHP in hippocampal CA1 neurons when used at a concentration of 1 mM. [] This is in contrast to higher-affinity calcium chelators like BAPTA and 4,4'-difluoro BAPTA, which were shown to prolong the decay phase of the sAHP. [] The lack of effect with 5,5'-dinitro BAPTA might be attributed to its lower affinity for calcium ions, making it less effective at altering the intracellular calcium signals responsible for the sAHP. []

Q2: What research has been done on the complexation of 5,5'-dinitro BAPTA with divalent cations?

A2: Studies have investigated the complexation behavior of 5,5'-dinitro BAPTA with various divalent cations, including cadmium, lead, zinc, copper, nickel, and calcium. [] While the abstract doesn't provide specific details on the results, it suggests that this research aimed to understand the binding affinity and selectivity of 5,5'-dinitro BAPTA for different metal ions. Such information is valuable for understanding potential applications of this compound in areas like metal chelation therapy or as a tool in biological research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)